molecular formula C16H19N3O6 B15091274 (7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

Cat. No.: B15091274
M. Wt: 349.34 g/mol
InChI Key: UZUUQCBCWDBYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate It is a quinone mitomycin antibiotic produced by Streptomyces caespitosus. Mitomycin B exhibits antibacterial, antimycobacterial, and antiviral activities and has an inhibitory effect on tumors.

Preparation Methods

Mitomycin B is synthesized through a series of complex chemical reactions. The synthetic route involves the fermentation of Streptomyces caespitosus followed by extraction and purification processes. Industrial production methods typically involve large-scale fermentation, followed by solvent extraction and chromatographic purification to isolate the compound in high purity.

Chemical Reactions Analysis

Mitomycin B undergoes various chemical reactions, including:

    Oxidation: Mitomycin B can be oxidized to form reactive intermediates that can interact with DNA.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: Mitomycin B can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include different derivatives of Mitomycin B with altered biological activities .

Scientific Research Applications

Mitomycin B has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study quinone antibiotics and their chemical properties.

    Biology: Mitomycin B is used to study the mechanisms of antibacterial and antiviral activities.

    Medicine: It is investigated for its potential use in cancer therapy due to its tumor-inhibitory effects.

    Industry: Mitomycin B is used in the development of new antibiotics and antiviral agents

Mechanism of Action

Mitomycin B exerts its effects by forming cross-links with DNA, thereby inhibiting DNA synthesis and function. This leads to the disruption of cellular processes and ultimately cell death. The molecular targets of Mitomycin B include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Mitomycin B is similar to other mitomycins, such as Mitomycin C and Mitomycin A. it is unique in its specific structure and the particular biological activities it exhibits. Similar compounds include:

    Mitomycin C: Another quinone antibiotic with similar DNA cross-linking activity.

    Mitomycin A: A related compound with slightly different chemical properties and biological activities

Mitomycin B stands out due to its specific inhibitory effects on tumors and its broad-spectrum antibacterial and antiviral activities.

Properties

IUPAC Name

(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUQCBCWDBYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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